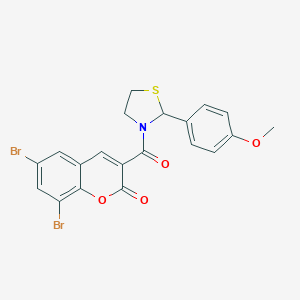
6,8-dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the chromenone family and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds structurally related to 6,8-Dibromo-3-(2-(4-methoxyphenyl)thiazolidine-3-carbonyl)-2H-chromen-2-one have been synthesized and evaluated for their antimicrobial properties. For instance, thiazolidin-4-one derivatives have been shown to exhibit significant antimicrobial activities against a range of bacterial and fungal strains, highlighting their potential as leads in the development of new antimicrobial agents (Mohamed et al., 2012).
Antioxidant and Antitumor Activities
The antioxidant and antitumor activities of coumarin derivatives containing thiazolidinone moieties have been another area of focus. These compounds have been synthesized and tested for their efficacy in inhibiting the growth of cancer cells and their ability to scavenge free radicals. The results suggest these compounds' potential in cancer therapy and as protective agents against oxidative stress-related diseases (Gouda & Abu‐Hashem, 2011).
Structural and Spectroscopic Analysis
Detailed structural and spectroscopic analyses have been conducted on compounds containing similar core structures. These studies have included molecular docking, Hirshfeld surface analysis, and investigation of non-linear optical (NLO) properties. Such research underscores the utility of these compounds in molecular design and the development of materials with specific electronic and optical characteristics (Sert et al., 2018).
Enzyme Inhibition
Studies have also explored the enzyme inhibition properties of compounds structurally related to the specified chemical. For example, derivatives of dihydroxycoumarin have been investigated for their ability to inhibit carbonic anhydrase enzymes, a class of enzymes involved in various physiological processes. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Basaran et al., 2008).
Propiedades
IUPAC Name |
6,8-dibromo-3-[2-(4-methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2NO4S/c1-26-14-4-2-11(3-5-14)19-23(6-7-28-19)18(24)15-9-12-8-13(21)10-16(22)17(12)27-20(15)25/h2-5,8-10,19H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZHPLJGHVADRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCS2)C(=O)C3=CC4=CC(=CC(=C4OC3=O)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-9-nitro-1,7-diphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline](/img/structure/B392963.png)
![2-Amino-4-(4-methoxyphenyl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392965.png)
![N-(1,7-diphenyl-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B392966.png)
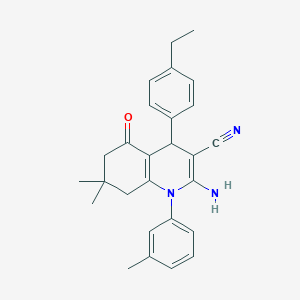
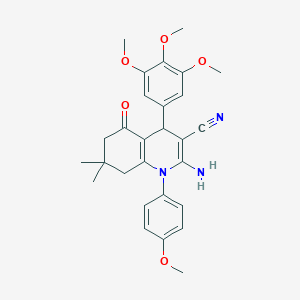
![2-Amino-7,7-dimethyl-5-oxo-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392970.png)
![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B392971.png)
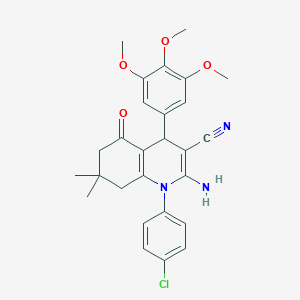
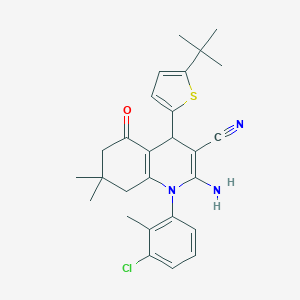
![4-[(2E)-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B392975.png)
![2-Amino-4-(5-tert-butylthiophen-2-yl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B392976.png)
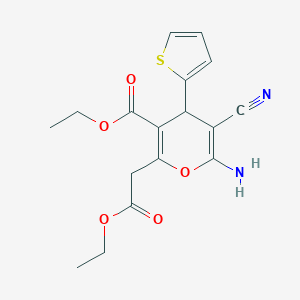
![8-bromo-4-(4-bromophenyl)-5-(4-methylbenzoyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B392980.png)
![N-[2-(2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-1-methyl-2-oxoethyl]-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B392981.png)